1H-Pyrrole, 2-[(aminooxy)methyl]-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[(1-methyl-1H-pyrrol-2-yl)methyl]hydroxylamine is a chemical compound with the molecular formula C7H10N2O It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 1-methyl-1H-pyrrol-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(1-methyl-1H-pyrrol-2-yl)methyl]hydroxylamine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of O-[(1-methyl-1H-pyrrol-2-yl)methyl]hydroxylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
O-[(1-methyl-1H-pyrrol-2-yl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
O-[(1-methyl-1H-pyrrol-2-yl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of O-[(1-methyl-1H-pyrrol-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of O-[(1-methyl-1H-pyrrol-2-yl)methyl]hydroxylamine.
Hydroxylamine: The parent compound, which has similar reactivity but lacks the pyrrole group.
2-acetyl-1-methylpyrrole: Another derivative of 1-methyl-1H-pyrrole with different functional groups.
Uniqueness
O-[(1-methyl-1H-pyrrol-2-yl)methyl]hydroxylamine is unique due to the presence of both the hydroxylamine and pyrrole groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
O-[(1-methylpyrrol-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H10N2O/c1-8-4-2-3-6(8)5-9-7/h2-4H,5,7H2,1H3 |
InChI Key |
SMTMGLYBLDMAMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.